molecular formula C32H62O2 B1677265 Oleyl myristate CAS No. 22393-93-7

Oleyl myristate

Cat. No. B1677265
CAS RN: 22393-93-7
M. Wt: 478.8 g/mol
InChI Key: WMOBLRURFXZUMY-MSUUIHNZSA-N
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Description

Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .


Synthesis Analysis

Oleyl Myristate can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .


Molecular Structure Analysis

The molecular structure of Oleyl Myristate is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC . The InChI key for Oleyl Myristate is WMOBLRURFXZUMY-MSUUIHNZSA-N .


Chemical Reactions Analysis

In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .


Physical And Chemical Properties Analysis

Oleyl Myristate has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of Oleyl Myristate is C, 80.27; H, 13.05; O, 6.68 .

Scientific Research Applications

Fatty Acid Oxidation Defects Detection

Oleyl myristate, along with other long-chain fatty acids, plays a critical role in detecting fatty acid oxidation defects. A study demonstrated the use of [9,10-3H]oleic acid, a commercially available substrate, for improved discrimination in detecting these defects in patients presenting with symptoms suggestive of fatty acid oxidation disorders (Olpin, Manning, Pollitt, & Clarke, 1997).

Kinetic Modelling of Esterification Reactions

In a research focusing on the kinetics of ester synthesis, a commercial Candida antarctica lipase was used to catalyze the synthesis of various esters, including oleyl myristate. The study aimed to derive a general kinetic model for these esterification reactions, contributing significantly to our understanding of enzymatic processes in industrial applications (Garcia, Coteron, Martínez, & Aracil, 1996).

Topical Nanoemulsions Optimization

Research on optimizing topical nanoemulsions containing genistein involved testing various compositions including oleyl myristate. The study aimed at finding the optimal formulation for enhanced skin retention and physical properties, contributing to the development of more effective topical treatments (Argenta et al., 2014).

Magnetic Fluids Stabilization

A study on magnetic fluids revealed that short chain mono-carboxylic acids, like myristic acid, could stabilize magnetite nanoparticles in organic liquids. This research presents an alternative to traditional stabilizers like oleic acid, potentially leading to the development of new materials with enhanced magnetic properties (Avdeev et al., 2007).

Transdermal Therapeutic Systems

Research into the development of transdermal therapeutic systems included studies on the use of oleyl myristate. These studies focused on enhancing the permeation of drugs through the skin, which is crucial for the efficacy of transdermal drug delivery systems (Patel, Patel, & Baria, 2009).

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that myristic acid ester is safe as used in cosmetics . This safety assessment was re-reviewed in 2006 to consider new safety data and the Expert Panel reaffirmed that myristic acid ester is safe as used in cosmetics .

properties

IUPAC Name

[(Z)-octadec-9-enyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBLRURFXZUMY-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl myristate

CAS RN

22393-93-7
Record name Oleyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
ER Gunawan, M Basri, MBA Rahman… - Journal of oleo …, 2004 - jstage.jst.go.jp
… The standard esters used were oleyl laurate, oleyl myristate, oleyl palmitate, oleyl stearate, oleyl oleate and oleyl laurate. These esters have retention times at 10.263, 11.246, 12.576, …
Number of citations: 49 www.jstage.jst.go.jp
MBA Rahman, QY Huan, BA Tejo, M Basri… - Chemical Physics …, 2009 - Elsevier
… A system containing a total of 24 molecules of POEs (mixture of 9 oleyl oleate, 10 oleyl palmitate, 1 oleyl sterate, 2 oleyl linoleate, 1 oleyl laurate, and 1 oleyl myristate) and 60 …
Number of citations: 29 www.sciencedirect.com
NH Faujan, RA Karjiban, I Kashaban, M Basri… - Arabian Journal of …, 2019 - Elsevier
The self-assembled structure of palm kernel oil-based esters (PKOEs) nano-emulsions has shown a great potential used for parenteral drug delivery applications. Here, all-atom level …
Number of citations: 14 www.sciencedirect.com
ER Gunawan, M Basri, MBA Rahman, AB Salleh… - Enzyme and Microbial …, 2005 - Elsevier
The synthesis of wax ester using refined, bleached and deodorized (RBD) palm oil and oleyl alcohol catalyzed by lipozyme IM was carried out. Response surface methodology (RSM) …
Number of citations: 201 www.sciencedirect.com
CL Ngan, M Basri, M Tripathy… - The Scientific World …, 2014 - hindawi.com
Fullerene nanoemulsions were formulated in palm kernel oil esters stabilized by low amount of mixed nonionic surfactants. Pseudoternary phase diagrams were established in the …
Number of citations: 51 www.hindawi.com
NH Arbain, N Salim, WT Wui, M Basri… - Journal of oleo …, 2018 - jstage.jst.go.jp
… The compositions of POE including oleyl laurate, oleyl myristate, oleyl palmitate,oleyl stearate, oleyl oleate and oleyl linoleate21). Palm oil contains the main health promoting chemical …
Number of citations: 30 www.jstage.jst.go.jp
RA Karjiban, QY Huan, MBA Rahman… - … Journal of Chemistry, 2015 - researchgate.net
… Only main esters including oleyl oleate, oleyl myristate and oleyl laurate were selected for MD calculations. The model prepared was consisted of 2 oleyl oleate, 2 oleyl myristate, 10 …
Number of citations: 4 www.researchgate.net
CL Ngan, M Basri, M Tripathy, RA Karjiban… - 2014 - academia.edu
Fullerene nanoemulsions were formulated in palm kernel oil esters stabilized by low amount of mixed nonionic surfactants. Pseudoternary phase diagrams were established in the …
Number of citations: 0 www.academia.edu
PS Keng, M Basri, MRS Zakaria, MBA Rahman… - Industrial crops and …, 2009 - Elsevier
Palm esters were synthesized through enzymatic transesterification of various palm oil fractions with oleyl alcohol using Lipozyme RM IM as the catalyst. At the optimized alcoholysis …
Number of citations: 154 www.sciencedirect.com
ER Gunawan, M Basri… - Jurnal Natur …, 2011 - download.garuda.kemdikbud.go.id
Wax esters are long chain esters that are derived from fatty acids and alcohols with chain lengths of 12 carbons or more. Wax esters have a wide range of application in industrial …
Number of citations: 9 download.garuda.kemdikbud.go.id

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